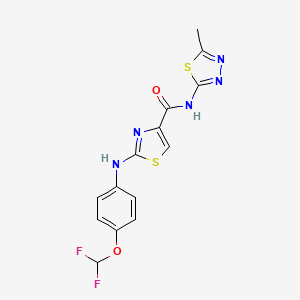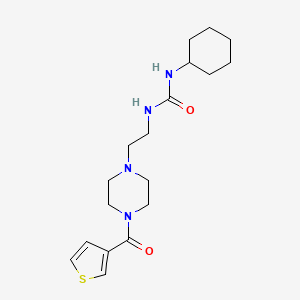
1-Cyclohexyl-3-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H28N4O2S and its molecular weight is 364.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiacetylcholinesterase Activity
Compounds with structures similar to 1-Cyclohexyl-3-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)urea have been synthesized and assessed for their antiacetylcholinesterase activity. Such activities are crucial in the search for treatments for diseases like Alzheimer's, where inhibition of acetylcholinesterase can help increase acetylcholine levels in the brain, potentially improving cognitive functions (Vidaluc et al., 1995).
Corrosion Inhibition
Derivatives of urea compounds, including those with triazinyl groups, have been evaluated as corrosion inhibitors for metals such as mild steel in acidic environments. This application is significant in industrial processes and materials science, where the prevention of metal corrosion extends the life and functionality of metal components (Mistry et al., 2011).
Antimicrobial and Antifungal Activities
Urea and thiourea derivatives, especially those incorporating piperazine and s-triazine moieties, have shown potential as antimicrobial and antifungal agents. These compounds offer a promising route for the development of new treatments against infectious diseases, demonstrating the chemical versatility and therapeutic potential of urea derivatives in addressing microbial resistance (Desai et al., 2007).
Neuropharmacological Investigations
Compounds featuring a cyclohexyl group and a piperazine scaffold, similar to the subject molecule, have been explored for their neuropharmacological properties, including their potential as ligands for serotonin receptors. These studies are vital for the development of new psychiatric and neurological treatments, showcasing the compound's potential applicability in the discovery of novel therapeutics (Corradetti et al., 2005).
Radioligand Development for PET Imaging
The structural components of this compound are reminiscent of compounds used in the synthesis of radioligands for positron emission tomography (PET) imaging. Such radioligands are critical for in vivo imaging studies of receptor distribution and density, providing valuable insights into various biological processes and disease states (Osman et al., 1996).
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind to the colchicine binding site of tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport.
Propiedades
IUPAC Name |
1-cyclohexyl-3-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S/c23-17(15-6-13-25-14-15)22-11-9-21(10-12-22)8-7-19-18(24)20-16-4-2-1-3-5-16/h6,13-14,16H,1-5,7-12H2,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNDVVOPFQQTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2998922.png)
![2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propylacetamide](/img/structure/B2998924.png)
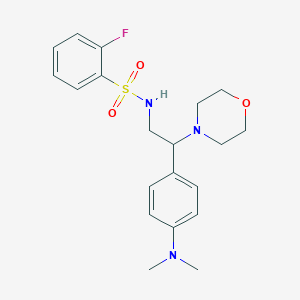
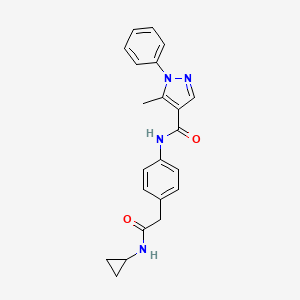

![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2998930.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(3-methyl-1-benzofuran-2-yl)ethylamino]acetamide](/img/structure/B2998931.png)
![N-(3-methyl-1H-pyrazol-5-yl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2998932.png)

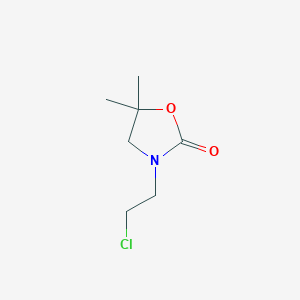
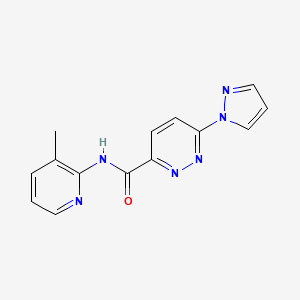
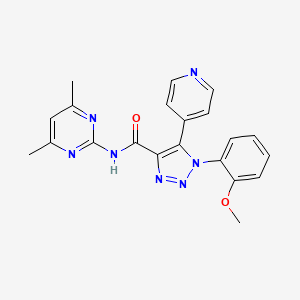
![2-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2998942.png)
